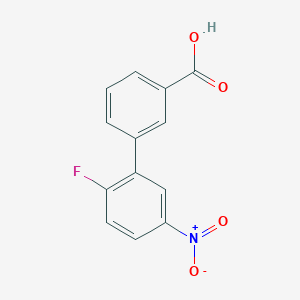

3-(2-fluoro-5-nitrophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-(2-fluoro-5-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-5-4-10(15(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXPFYKVHTDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547866 | |

| Record name | 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-24-1 | |

| Record name | 2′-Fluoro-5′-nitro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103978-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Regioselectivity

Key parameters for high-purity nitration include:

For this compound, analogous conditions would involve nitrating a 3-(2-fluorophenyl)benzoic acid precursor. The electron-withdrawing carboxylic acid group directs nitration to the meta position relative to the fluorine atom, favoring 5-nitro substitution.

Isolation and Purification Strategies

Post-nitration workup is critical for minimizing isomer content. Both patents emphasize precipitating the product in water to exploit solubility differences between isomers:

Precipitation Protocol

-

Water-to-substrate ratio : 7.5–15 parts H₂O per 1 part starting material.

-

Temperature control : Maintaining the mixture at +10°C to +50°C during filtration reduces co-precipitation of impurities.

-

Multistage washing : 5–10 parts H₂O per 1 part substrate in 2–5 stages removes residual isomers.

This method avoids resource-intensive techniques like distillation, achieving <0.2 wt% isomer content in the final product.

Recycling and Sustainability

The patented processes highlight closed-loop water recycling:

-

Wash water reuse : Filtrate from precipitation is reintroduced into subsequent batches, reducing freshwater consumption by 30–40%.

-

Yield enhancement : Recycling improves theoretical yields from 85% to >90%.

Comparative Analysis of Nitration Methods

Data from EP0751115B1 and US5756831A illustrate temperature-dependent isomer formation:

| Temperature (°C) | Isomer Content (wt%) | Yield (%) |

|---|---|---|

| −10 | 1.0–1.5 | 88 |

| +10 | 1.5–2.0 | 92 |

| +35 | 2.0–2.5 | 85 |

Lower temperatures marginally reduce yields but significantly enhance purity—a trade-off critical for pharmaceutical applications.

Industrial Scalability Challenges

Key considerations for large-scale production:

-

Corrosion management : Concentrated H₂SO₄/HNO₃ mixtures require Hastelloy or glass-lined reactors.

-

Exothermic control : Adiabatic temperature rise in nitration necessitates jacketed reactors with rapid cooling capacity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-nitrophenyl)-benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 3-(2-Amino-5-nitrophenyl)-benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various substituents through nucleophilic aromatic substitution reactions. Researchers utilize it to create derivatives that can exhibit different biological activities.

Pharmaceutical Development

In medicinal chemistry, 3-(2-fluoro-5-nitrophenyl)benzoic acid has been explored for its potential therapeutic effects. It is investigated as a precursor for synthesizing pharmaceutical agents that target specific diseases. The compound's ability to interact with biological molecules makes it a candidate for drug development.

Biological Applications

The compound has been studied for its role as an enzyme inhibitor. The nitro group can mimic natural substrates, allowing it to interfere with enzyme activity. This property positions it as a potential lead compound in the development of drugs targeting specific enzymes involved in metabolic pathways.

Fluorescent Probes

This compound is also utilized in the synthesis of fluorescent probes. These probes can detect nucleophiles such as hydrazine and hydrogen polysulfide, which are significant in biological systems. The fluorescent properties are activated upon interaction with these nucleophiles, enabling sensitive detection methods in biochemical assays .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on specific metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Fluorescent Probes

Researchers successfully synthesized fluorescent probes using this compound as a precursor. These probes demonstrated high sensitivity in detecting biological nucleophiles, showcasing their utility in live-cell imaging applications.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-fluoro-5-nitrophenyl)benzoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Electronic Effects :

- The nitro group in this compound strongly withdraws electrons, increasing acidity compared to hydroxy-substituted analogs like 2-fluoro-5-hydroxybenzoic acid .

- Replacement of the nitro group with chlorine (e.g., sodium 2-chloro-5-fluorobenzoate) reduces electron-withdrawing effects, lowering acidity but improving solubility in polar solvents .

Heterocyclic Analogs: Compounds like 5-(2-fluorophenyl)-2-hydroxynicotinic acid demonstrate how backbone modifications (e.g., pyridine rings) alter bioactivity and binding affinity .

Applications :

- Sodium salts (e.g., sodium 2-chloro-5-fluorobenzoate) are favored in industrial processes for their solubility, while free acids (e.g., this compound) are more relevant in synthetic organic chemistry for coupling reactions .

Biological Activity

3-(2-Fluoro-5-nitrophenyl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, with a molecular weight of 267.20 g/mol. The presence of both a nitro group and a fluoro substituent on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may contribute to its cytotoxic effects in cancer cells. Furthermore, the fluoro substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (A2780). For instance, IC values for certain derivatives ranged from 22.76 µM to 79.96 µM, indicating moderate potency against these cell lines .

- Antimicrobial Activity : The compound has been investigated for its antibacterial properties. Similar compounds with nitrophenyl moieties have demonstrated effectiveness against strains such as Streptococcus pneumoniae and Streptococcus pyogenes, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : The structural characteristics of this compound allow it to act as an enzyme inhibitor. Its ability to mimic natural substrates can interfere with metabolic pathways, making it a candidate for further exploration in drug development .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications. Variations in the position and nature of substituents on the phenyl rings significantly affect potency and selectivity. For example:

| Compound | Substituent Position | IC (µM) | Biological Activity |

|---|---|---|---|

| CA1-e | ortho | 22.76 | High anticancer activity |

| CA1-g | para | 37.59 | Moderate anticancer activity |

| CA1-f | meta | >100 | Low activity |

These findings suggest that specific substitutions can enhance or diminish biological efficacy, guiding future synthetic efforts to optimize therapeutic properties .

Case Studies

- Anticancer Efficacy : A study evaluated various derivatives of benzoic acid against MDA-MB-231 cells, revealing that modifications at specific positions led to enhanced growth inhibition compared to unmodified compounds .

- Antibacterial Testing : In another study focusing on nitrophenyl derivatives, compounds similar to this compound exhibited significant antibacterial activities against resistant strains, highlighting their potential use in clinical settings .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(2-fluoro-5-nitrophenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A validated approach includes:

Suzuki-Miyaura Coupling : Attaching a fluorinated nitroaryl group to the benzoic acid core using palladium catalysis.

Nitration/Fluorination : Sequential nitration (HNO₃/H₂SO₄) and fluorination (e.g., DAST or KF) to introduce the nitro and fluoro groups.

Acid Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid group during reactive steps.

Critical factors include temperature control (nitration at 0–5°C to avoid over-oxidation) and catalyst loading (0.5–2 mol% Pd for coupling). Yields range from 40–65% depending on substituent steric effects .

Q. Q2. How can researchers purify this compound, and what solvents are optimal for recrystallization?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EA) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to differential solubility of nitro-fluoro derivatives. Avoid DMSO, which can trap impurities .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns (²J₃₄ splitting in the ortho position).

- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aryl-F).

- LC-MS (ESI⁻) : Monitor [M-H]⁻ ion (expected m/z: 290.05) and fragmentation patterns to verify the nitro group .

Advanced Research Questions

Q. Q4. How can competing side reactions during nitration/fluorination be mitigated?

Methodological Answer:

- Nitration : Use acetic anhydride as a co-solvent to reduce polysubstitution. Monitor reaction progress via TLC (Rf ~0.3 in 30% EA/hexane).

- Fluorination : Replace DAST with Selectfluor in aqueous acetonitrile to minimize hydrolysis. Quench excess fluorinating agents with NaHCO₃ to prevent defluorination .

Q. Q5. What strategies resolve contradictions in NMR data for this compound?

Methodological Answer:

- Dynamic Exchange Effects : Aromatic protons adjacent to nitro/fluoro groups may exhibit broadening. Use higher field NMR (500+ MHz) and variable-temperature experiments to resolve splitting.

- Decoupling Experiments : Apply ¹⁹F decoupling during ¹H NMR to simplify aromatic multiplet patterns (e.g., distinguish meta/para coupling) .

Q. Q6. How can computational modeling aid in predicting reactivity or stability?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess nitro group electrophilicity and fluorine’s electron-withdrawing effects.

- Hammett Parameters : Use σₚ values for –NO₂ (-0.78) and –F (+0.06) to predict regioselectivity in further derivatization (e.g., SNAr reactions) .

Q. Q7. What are the challenges in quantifying trace impurities, and how are they addressed?

Methodological Answer:

Q. Q8. How can researchers functionalize this compound for biological activity studies?

Methodological Answer:

- Amide Coupling : React the carboxylic acid with EDCl/HOBt and primary amines to generate amide derivatives.

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts –NO₂ to –NH₂ for further conjugation (e.g., diazotization). Validate products via HRMS and ¹⁵N NMR .

Q. Q9. What solvent systems optimize solubility for electrochemical studies?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO (0.1 M TBAPF₆ as electrolyte) enhance solubility for cyclic voltammetry.

- Aqueous Buffers : Use pH 7.4 PBS with 10% DMSO for stability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.